molecular formula C23H25ClN2O5 B11290987 7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B11290987
M. Wt: 444.9 g/mol
InChI Key: NEHBVCXZBKBKEV-UHFFFAOYSA-N
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Description

7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a complex organic compound that features a piperazine ring, a chromenone core, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chlorophenyl group through nucleophilic substitution reactions.

    Chromenone Core Construction: The chromenone core is synthesized via cyclization reactions involving appropriate precursors.

    Linking the Piperazine and Chromenone Units: The final step involves linking the piperazine derivative to the chromenone core through an oxoethoxy bridge, often using coupling reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxoethoxy bridge or the chromenone core, potentially yielding alcohols or reduced chromenone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, reduced chromenone derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active molecules. It is being explored for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chromenone core may modulate enzyme activity. The compound’s effects are mediated through pathways involving receptor binding, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

    Cetirizine ethyl ester dihydrochloride: Shares the piperazine and chlorophenyl moieties but differs in the core structure.

    7-[4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one: Similar piperazine and chlorophenyl groups but with a quinolinone core.

Uniqueness: The uniqueness of 7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one lies in its combination of a chromenone core with a piperazine ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25ClN2O5

Molecular Weight

444.9 g/mol

IUPAC Name

7-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C23H25ClN2O5/c1-23(2)13-19(28)22-18(27)11-17(12-20(22)31-23)30-14-21(29)26-9-7-25(8-10-26)16-5-3-15(24)4-6-16/h3-6,11-12,27H,7-10,13-14H2,1-2H3

InChI Key

NEHBVCXZBKBKEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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